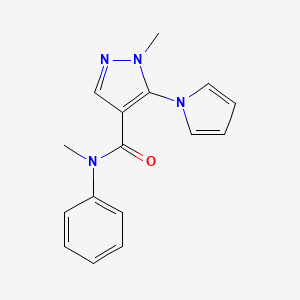
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMOX is a member of the oxazole family of compounds and is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with dimethylamine followed by cyclization and amidation.
作用机制
The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have a low toxicity profile, making it a potentially safe treatment option.
实验室实验的优点和局限性
One advantage of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has a low toxicity profile, which makes it a safer alternative to other anti-cancer agents. However, one limitation of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide. One area of interest is its potential use as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide and its potential interactions with other drugs. Finally, there is a need for more research on the optimal dosing and administration of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in order to maximize its therapeutic potential.
合成方法
The synthesis of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with dimethylamine to produce 4-methyl-N,N-dimethylbenzamide. This intermediate compound is then cyclized with phosphorus oxychloride to produce 3-(4-methylphenyl)-1,2-oxazole. The final step involves the amidation of the oxazole ring with dimethylamine to produce N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide.
科学研究应用
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has shown promising results in scientific research for its potential therapeutic applications. One area of interest is its use as an anti-cancer agent. Research has shown that N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)11-8-12(17-14-11)13(16)15(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAVQRAZITIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
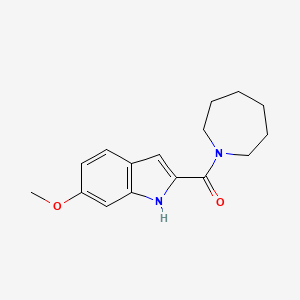
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
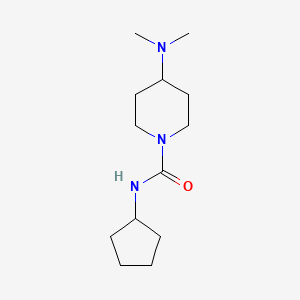
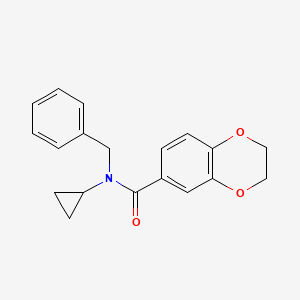
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
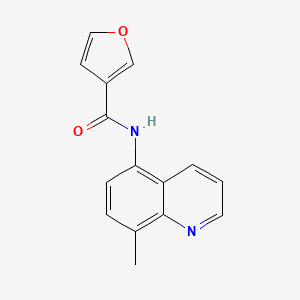
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
